Product packaging for 1-Azaspiro[4.4]nonane(Cat. No.:CAS No. 176-03-4)

1-Azaspiro[4.4]nonane

Cat. No.: B1288362
CAS No.: 176-03-4
M. Wt: 125.21 g/mol
InChI Key: FJGFHPNQSDXCFC-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]nonane is a privileged spirocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This bicyclic system consists of a pyrrolidine ring and a cyclopentane ring connected via a single spiro carbon atom, creating a rigid, three-dimensional structure. This conformational restraint is highly valuable in drug discovery, as it reduces the entropic penalty upon binding to biological targets and can lead to improved selectivity and potency. The core this compound skeleton is the fundamental structural unit of the Cephalotaxus alkaloids, a class of natural products known for their potent biological activities. Notably, homoharringtonine, an ester derivative, has been approved for the treatment of chronic myeloid leukemia . Beyond its role in natural products, this scaffold is found in compounds investigated as inhibitors of the hepatitis C virus and as agonists for nicotinic acetylcholine receptors . The synthesis of this structurally complex motif can be achieved through advanced methods such as a domino radical bicyclization initiated by agents like AIBN or triethylborane and promoted by Bu₃SnH . Other innovative approaches include a nitroso-ene cyclization strategy to construct the this compound core . The inherent three-dimensionality of this and related spirocyclic scaffolds contributes to favorable physicochemical properties, such as increased solubility and metabolic stability, making them attractive for developing new therapeutic agents . This product is intended for research applications as a key building block in the synthesis of complex molecules and for the exploration of new biologically active compounds. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1288362 1-Azaspiro[4.4]nonane CAS No. 176-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-5-8(4-1)6-3-7-9-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGFHPNQSDXCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-03-4
Record name 1-azaspiro[4.4]nonane
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Synthetic Methodologies for 1 Azaspiro 4.4 Nonane and Its Derivatives

Cyclization-Based Strategies for Azaspiro[4.4]nonane Core Construction

The formation of the 1-azaspiro[4.4]nonane skeleton is predominantly achieved through cyclization reactions, where the key spirocyclic structure is assembled from a linear or monocyclic precursor. These methods can be broadly categorized into intramolecular cycloadditions and radical-mediated cyclizations.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of complex cyclic systems. In the context of this compound synthesis, 1,3-dipolar cycloadditions and nitroso-ene reactions have proven particularly effective.

A notable synthetic approach to the this compound core involves an intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone. beilstein-journals.org This strategy is a key part of a multi-step synthesis that ultimately yields sterically shielded pyrrolidine (B122466) nitroxides. beilstein-journals.orgresearchgate.net The general sequence begins with 5,5-dialkyl-1-pyrroline N-oxides, which are cyclic nitrones. beilstein-journals.org

The synthesis proceeds via several key steps:

Precursor Synthesis: Aldonitrones are prepared from corresponding nitro compounds. For instance, the reaction of nitrocyclohexane (B1678964) with acrolein yields the required nitroaldehyde, which is then reduced and cyclized to form the nitrone. researchgate.net

Side Chain Introduction: The nitrone reacts with a Grignard reagent, such as 4-pentenylmagnesium bromide, to introduce the necessary alkenyl side chain. This reaction forms an N-hydroxypyrrolidine intermediate. beilstein-journals.org

Oxidation: The resulting N-hydroxypyrrolidine is oxidized, often under aerobic conditions, to the corresponding alkenylnitrone. beilstein-journals.org

Intramolecular Cycloaddition: The crucial step involves heating the alkenylnitrone, which triggers an intramolecular 1,3-dipolar cycloaddition. researchgate.net The nitrone dipole reacts with the terminal double bond of the pentenyl side chain to form a tricyclic isoxazolidine (B1194047) intermediate. beilstein-journals.orgresearchgate.net This reaction is known to be reversible. beilstein-journals.orgbeilstein-journals.org

Ring Opening: The final step is the reductive opening of the isoxazolidine ring, typically using zinc in the presence of acetic acid and ethanol, to produce the desired this compound-based aminoalcohol in high yields (85-95%). beilstein-journals.orgbeilstein-journals.org

This methodology demonstrates a feasible general approach to sterically hindered spirocyclic nitroxides based on the intramolecular 1,3-dipolar cycloaddition. beilstein-journals.org

Precursor AlkenylnitroneReaction ConditionsProduct TypeYieldReference
7a (DMPO derivative)Toluene, 110 °C, 30 min (Microwave)Isoxazolidine 8a High researchgate.net
7b (Cyclohexyl-spiro derivative)Toluene, 110 °C, 30 min (Microwave)Isoxazolidine 8b High researchgate.net
7c (Diethyl derivative)Toluene, 110 °C, 30 min (Microwave)Isoxazolidine 8c High researchgate.net
Isoxazolidines 8a-c Zn, AcOH/EtOH/EDTA/Na2Aminoalcohols 9a-c 85-95% beilstein-journals.org

The nitroso-ene reaction has been developed as an efficient method for constructing the this compound skeleton, a key structural motif in the synthesis of the alkaloid (±)-cephalotaxine. researchgate.netthieme-connect.com This strategy involves the intramolecular cyclization of a highly reactive acylnitroso species. thieme-connect.com

The process begins with a suitable hydroxamic acid precursor. thieme-connect.com This precursor is oxidized, for example with tetra-n-propylammonium periodate (B1199274) (nPr4NIO4), to generate the acylnitroso intermediate in situ. thieme-connect.com This transient species immediately undergoes a rapid 5-exo-type intramolecular ene reaction with a tethered alkene. thieme-connect.com This cyclization yields the spirocyclic core, specifically producing N-hydroxy-1-azaspiro[4.4]non-2-one, in excellent yield as observed by NMR. thieme-connect.com This method provides a direct and efficient route to the azaspirocycle, which can then be elaborated into more complex targets like cephalotaxine (B1668394). researchgate.netthieme-connect.com

PrecursorReagentKey IntermediateCyclization TypeProductReference
Hydroxamic acid 9 nPr4NIO4Acylnitroso species5-exo-type nitroso-eneN-hydroxy-1-azaspiro[4.4]non-2-one 10 thieme-connect.com

Radical-Mediated Cyclizations

Radical cyclizations offer a powerful alternative for the synthesis of the this compound system. These methods rely on the generation of highly reactive radical intermediates that cascade through a series of cyclization events to build the spirocyclic framework in a single step.

A domino radical bicyclization process has been successfully applied to the synthesis of this compound derivatives. nih.govacs.org This methodology starts from O-benzyl oxime ethers that contain either a halogenated (bromo or iodo) aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.org

The radical cascade is initiated using either 2,2'-azobisisobutyronitrile (AIBN) at reflux or triethylborane (B153662) (Et3B) at room temperature, with tributyltin hydride (Bu3SnH) acting as a radical promoter. acs.org The reaction sequence involves the formation of an aryl or vinyl radical, which then adds to the C=N bond of the oxime ether in a 5-exo-trig cyclization. acs.orgresearchgate.net This step generates a crucial neutral alkoxyaminyl radical intermediate. acs.org This nitrogen-centered radical is then captured in a second 5-exo-trig cyclization by the tethered double bond, completing the formation of the spiro[indene-1,2′-pyrrolidine] or related this compound nucleus. acs.org

The reaction produces the spirocyclic compounds in yields ranging from 11% to 67%, typically as a mixture of diastereomers with a preference for the trans configuration. nih.govacs.org The success of the second cyclization is influenced by the nature of the alkenyl moiety; electron-withdrawing groups or aryl substituents on the double bond give the best results. nih.gov

Starting MaterialInitiator/PromoterProductYieldReference
O-benzyl oxime ether with brominated phenyl & alkenyl moietyAIBN / Bu3SnHThis compound derivative11-67% nih.govacs.org
O-benzyl oxime ether with terminal alkynyl & alkenyl moietyEt3B / Bu3SnHThis compound derivativeModerate acs.org

The synthesis of the this compound scaffold can be achieved through a sequential radical process where multiple radical species are generated and captured in a planned cascade. researchgate.net This process has been studied in detail to understand the mechanism and determine the rate constants of the individual cyclization steps. researchgate.net

The sequence is initiated by generating an aryl or vinyl radical from a brominated oxime ether precursor using Bu3SnH as a chain transfer agent and AIBN as an initiator at 80 °C. researchgate.net This initial carbon-centered radical undergoes a rapid 5-exo-trig cyclization onto the oxime ether C=N bond. researchgate.net This addition creates a stabilized N-alkoxyaminyl radical. researchgate.net The reactivity of this N-alkoxyaminyl radical is governed by its nucleophilic character. researchgate.netresearchgate.net In the final key step, this nitrogen-centered radical adds to an internal C=C double bond, another 5-exo-trig cyclization, to form the second ring and complete the this compound structure. researchgate.net

It was found that the 5-exo-trig cyclization of the N-alkoxyaminyl radical onto the double bond is a reversible process. researchgate.net This detailed mechanistic information is crucial for the rational design of cascade reactions to build complex aza-heterocyclic compounds. researchgate.net A hypothetical pathway for precursors containing a terminal alkyne involves the initial addition of a tri-n-butylstannyl radical to the triple bond, forming a stannylvinyl radical which then initiates the cyclization cascade. acs.org

Metal-Catalyzed Annulation and Cyclization Reactions

Metal catalysis offers powerful and elegant pathways to the this compound core through the precise construction of multiple chemical bonds in a controlled manner. Gold, palladium, and titanium catalysts have been instrumental in developing these advanced synthetic routes.

Gold-Catalyzed [2+3] Annulation Strategies

A novel and effective method for assembling the this compound system is through a gold-catalyzed [2+3] annulation reaction. This strategy typically involves the reaction of enamides with propargyl esters to create the functionalized spirocyclic core. researchgate.netbeilstein-journals.org The development of this methodology was notably driven by the synthetic challenge posed by Cephalotaxus alkaloids, such as cephalotaxine and cephalezomine H, which feature this spirocyclic system. researchgate.netbeilstein-journals.org

In a key study, the reaction between an enamide and a propargyl ester was shown to produce a highly functionalized this compound derivative with high diastereoselectivity. beilstein-journals.orgacs.org A critical factor for the success of this transformation is the use of a dual catalytic system, combining an N-heterocyclic carbene (NHC) gold(I) complex with a silver salt, typically silver hexafluoroantimonate (AgSbF₆). beilstein-journals.orgacs.org The silver salt is believed to generate a more reactive cationic gold complex, which enhances the electrophilicity of the alkyne partner for the subsequent cyclization. beilstein-journals.orgacs.org This method provides an efficient route to the aza-quaternary carbon center embedded within the spirocyclic framework. researchgate.net

Table 1: Gold-Catalyzed [2+3] Annulation for this compound Synthesis

Reactants Catalyst System Product Key Feature Ref
Palladium-Catalyzed Cascade Reactions from Oxime Derivatives

The this compound skeleton can be efficiently constructed using a palladium-catalyzed cascade reaction starting from dienyl ketone oxime derivatives. whiterose.ac.uk This methodology relies on the in-situ generation of an alkylideneaminopalladium(II) species from the oxime, which then participates in a cascade cyclization. whiterose.ac.uk The process is initiated by the oxidative addition of a Pd(0) complex to the O-acyl oxime, followed by an intramolecular aminopalladation (a Mizoroki-Heck-type cyclization) onto the proximal double bond. whiterose.ac.uk A second cyclization onto the remaining double bond completes the formation of the spirocyclic imine.

Initial studies demonstrated the feasibility of this reaction, though optimization was required to improve yields and minimize side products, such as the corresponding ketone from hydrolysis. whiterose.ac.uk The reaction conditions, including the choice of palladium catalyst, base, and solvent, were found to significantly influence the outcome. For instance, using Pd(PPh₃)₄ in DMF at elevated temperatures (110 °C) with the addition of molecular sieves to trap water led to improved yields of the desired spiro imine. whiterose.ac.uk

Table 2: Conditions for Palladium-Catalyzed Spirocyclization of an Oxime Derivative

Catalyst Base Solvent Temperature (°C) Additive Yield (%) Ref
Pd(PPh₃)₄ Et₃N DMF 80 None 60 whiterose.ac.uk
Pd(dba)₂ / PPh₃ Et₃N DMF 80 None Not improved whiterose.ac.uk
Pd(PPh₃)₄ Et₃N DMF 110 None 70 whiterose.ac.uk

This cascade reaction represents a powerful tool for building the this compound system from acyclic precursors in a single synthetic operation. whiterose.ac.uk

Titanium-Promoted Cyclization and Ring-Closure Metathesis

While titanium-promoted reactions are versatile in organic synthesis, their specific application for the direct construction of the this compound core is not as prominently documented as gold or palladium catalysis. However, related transformations highlight the potential of titanium-based reagents. For instance, low-valent titanium complexes, such as those derived from TiCl₃, have been explored for the reductive cleavage of N-O bonds in precursors that could lead to this compound derivatives, although with limited success and reproducibility issues. thieme-connect.com

In the context of related spirocycles, titanium-mediated amine allylation has been used to prepare the 1-azaspiro[5.5]undecane system. cardiff.ac.uk Furthermore, titanium reagents like Tebbe's or Petasis' reagent, and other reduced titanium alkylidenes, are known to effect ring-closing metathesis (RCM) of dienes and olefinic esters, though direct application to form the this compound ring via RCM is not a commonly cited method. nih.govtcichemicals.com One report detailed the use of a reduced titanium ethylidene reagent to achieve the RCM of a diene, yielding a spirocyclic allyl ether, demonstrating the capability of titanium to mediate such spirocyclizations. nih.gov These examples suggest that while a dedicated, high-yielding titanium-promoted cyclization for this compound is not established, the reagents possess the fundamental reactivity for potential future applications.

Nucleophilic Cyclization Approaches

Nucleophilic cyclization strategies provide classical and robust methods for the synthesis of the this compound core, often relying on the intramolecular reaction of nitrogen nucleophiles.

Amine and Ester Condensation for Spirocyclic Cores

The intramolecular condensation between an amine and an ester functionality is a powerful method for forming heterocyclic rings, and it can be adapted to synthesize spirocyclic systems. The Dieckmann condensation, a base-promoted intramolecular cyclization of a diester to form a β-keto ester, is a prime example of this approach being used to create spirocyclic pyrrolidines. researchgate.net

In a representative synthesis, a cyclic α-amino ester serves as the starting material. researchgate.net Acylation of the amino group with a reagent like methyl malonyl chloride yields a diester precursor. researchgate.net Treatment of this diester with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), initiates the intramolecular Dieckmann condensation. researchgate.net This reaction forges a new carbon-carbon bond, creating the five-membered pyrrolidine-2,4-dione (B1332186) ring fused in a spiro fashion to the original cycloalkane ring. This method has been successfully applied to starting materials with ring sizes from three to seven, providing access to a variety of novel 2,2-disubstituted spirocyclic pyrrolidines. researchgate.net

Table 3: Dieckmann Condensation for Spirocyclic Pyrrolidines

Starting Material Reagents Key Intermediate Product Ref
Iodine-Initiated Aminocyclization Methods

Iodine-initiated or mediated aminocyclization, a type of iodoaminocyclization, is a valuable method for the synthesis of nitrogen heterocycles, including pyrrolidines. This reaction involves the electrophilic activation of a double bond by an iodine source, followed by the intramolecular attack of a tethered nitrogen nucleophile.

This strategy has been applied to the synthesis of complex azaspirocycles. In one key study aimed at a related 1-azaspiro[4.5]decane system, an iodine-initiated aminocyclization was a crucial step. tandfonline.com The conceptual approach involves the halogenation of an enamine double bond, which generates a cationic intermediate that is subsequently trapped by the tethered nitrogen atom to form the spirocyclic core. tandfonline.com This method is particularly relevant as it is discussed in the context of synthesizing various 1-azaspirocycles, including the this compound skeleton found in cephalotaxine. tandfonline.com The resulting iodinated spirocycle can then be further functionalized. Haloaminocyclization reactions have also been used to produce 3-amino-1-azaspiro[4.5]decan-8-one derivatives from γ-aminocyclohexenes. researchgate.net While direct examples for the this compound system are less prevalent in the literature, the methodology provides a clear and viable pathway for its construction from suitable unsaturated amine precursors.

Stereoselective and Asymmetric Synthesis of Azaspiro[4.4]nonane Structures

The spatial arrangement of atoms is critical for the biological function of molecules. Consequently, the development of stereoselective and asymmetric methods to control the three-dimensional structure of this compound derivatives is a significant area of research.

Diastereoselective Control in Spirocyclization Processes

Diastereoselective synthesis aims to control the relative stereochemistry at multiple stereocenters created during a reaction. Several spirocyclization strategies have been developed to achieve this for the this compound system.

One notable method is the domino radical bicyclization of O-benzyl oxime ethers. acs.orgnih.gov This process, which involves the formation and capture of alkoxyaminyl radicals, yields this compound derivatives as a mixture of diastereomers, typically with a preference for the trans configuration. acs.orgnih.govnih.gov The choice of radical initiator has been shown to influence the diastereoselectivity; for instance, using triethylborane at room temperature provides improved diastereoselectivity compared to 2,2′-azobisisobutyronitrile (AIBN) at reflux. acs.org

Another approach involves a phosphine-catalyzed [3+2] annulation reaction between γ-substituted allenoates and succinimides. rsc.org This method is highly effective for synthesizing 2-azaspiro[4.4]nonene-1,3-dione derivatives, achieving excellent diastereoselectivities, in some cases greater than a 99:1 diastereomeric ratio (dr). rsc.org

The vinylogous Mukaiyama aldol-type reaction of chiral silyloxypyrroles, followed by treatment with acid, also provides an efficient route to 1-azaspiro[4.4]nonanes with high diastereoisomeric excess (up to 79%). thieme-connect.com Furthermore, photochemical activation of certain oxazole (B20620) derivatives linked to an alkene can induce a photocyclization that yields functionalized spiro[4.4] cyclic compounds with excellent stereoselectivity. nih.gov

Table 1: Examples of Diastereoselective Syntheses

Reaction Type Key Reagents/Conditions Product Type Diastereoselectivity Reference
Domino Radical Bicyclization O-benzyl oxime ethers, Bu₃SnH, Et₃B This compound derivatives trans preference, improved with Et₃B acs.orgnih.gov
Phosphine-Catalyzed [3+2] Annulation γ-Substituted allenoates, succinimides 2-Azaspiro[4.4]nonene-1,3-diones Up to >99:1 dr rsc.org
Vinylogous Mukaiyama Aldol (B89426) Reaction Chiral silyloxypyrroles, BF₃·OEt₂ 1-Azaspiro[4.4]nonanes Up to 79% de thieme-connect.com

Enantioselective Pathways to Chiral Azaspiro[4.4]nonane Derivatives

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule, which is crucial for developing specific therapeutic agents.

A biocatalytic approach has been successfully employed for the enantioselective synthesis of a 1-thia-4-azaspiro[4.4]nonane derivative. mdpi.com Using whole cells of Escherichia coli as the catalyst, the one-pot reaction proceeds via a 3-thiazolidine intermediate, which is then reduced by an imine reductase to afford (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane with an excellent enantiomeric excess (ee) of 99%. mdpi.com

The use of chiral auxiliaries and starting materials is another common strategy. For example, a vinylogous Mukaiyama aldol-type reaction utilizing chiral non-racemic silyloxypyrroles provides an asymmetric route to the this compound skeleton. thieme-connect.com Similarly, the asymmetric total synthesis of (-)-azaspirene, a natural product featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, was achieved using a diastereoselective Mukaiyama aldol reaction as a key step. tohoku.ac.jp

In the context of total synthesis, a formal enantioselective synthesis of the immunosuppressant FR901483 involved a one-pot amide reductive bisalkylation to construct the chiral aza-quaternary center with a 9:1 diastereomeric ratio. acs.org

Table 2: Examples of Enantioselective Syntheses

Reaction Type Key Reagents/Catalyst Product Type Enantioselectivity Reference
Biocatalytic Asinger Synthesis E. coli whole cells (imine reductase) (S)-2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane 99% ee mdpi.com
Asymmetric Aldol Reaction Chiral non-racemic silyloxypyrroles 1-Azaspiro[4.4]nonanes High de thieme-connect.com
Amide Reductive Bisalkylation Chiral starting material Aza-quaternary center for FR901483 9:1 dr acs.org

Multicomponent and Tandem Reaction Sequences for Efficient Azaspiro[4.4]nonane Access

Multicomponent reactions (MCRs) and tandem (or domino/cascade) reactions are highly efficient synthetic strategies that combine multiple bond-forming events in a single operation without isolating intermediates. caltech.edu These approaches reduce waste, save time, and can rapidly build molecular complexity.

A powerful tandem strategy for accessing the this compound nucleus is the domino radical bicyclization. acs.orgnih.govnih.gov This reaction generates the spirocyclic core in a single stage by forming two rings connected by a quaternary carbon center. nih.gov

Gold(I)-catalyzed reactions have also emerged as a potent tool for constructing these frameworks. A tandem sequence involving 1-ene-4,9-diyne esters proceeds through a cascade of 1,2-acyloxy migration, Nazarov cyclization, 5-exo-dig cyclization, and a final 1,5-acyl migration to furnish the azaspiro[4.4]nonenone ring system. rsc.org

Another elegant tandem approach is the cationic aza-Cope rearrangement/Mannich cyclization, which was a key step in a formal total synthesis of FR901483. acs.org This reaction proceeds through a bridgehead iminium ion to construct a complex tricyclic azaspirane structure. acs.org For simpler, related structures, a one-pot, three-component reaction of an isocyanide-acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative provides an efficient, catalyst-free pathway to novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov

Table 3: Examples of Multicomponent and Tandem Reactions

Reaction Type Key Features Product Type Reference
Domino Radical Bicyclization Single-stage formation of two rings via radical intermediates. This compound derivatives acs.orgnih.govnih.gov
Gold(I)-Catalyzed Cascade Tandem 1,2-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration. Azaspiro[4.4]nonenone system rsc.org
Cationic aza-Cope/Mannich Tandem Formation of a bridgehead iminium ion intermediate. Bridging tricyclic azaspirane acs.org
Three-Component Reaction Isocyanide, acetylenic ester, and isoxazolone derivative react in one pot without a catalyst. 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene nih.gov

Reactivity and Chemical Transformations of the 1 Azaspiro 4.4 Nonane System

Functional Group Interconversions on the Azaspiro[4.4]nonane Core

The reactivity of the 1-azaspiro[4.4]nonane system is largely dictated by the functional groups appended to its bicyclic framework. The nitrogen atom and substituents on the cyclopentane (B165970) or pyrrolidine (B122466) rings are common sites for chemical modification.

Oxidative Transformations (e.g., to Hydroxylamines, Nitroxides)

The nitrogen atom of the this compound ring is susceptible to oxidation, leading to the formation of valuable hydroxylamine (B1172632) and nitroxide derivatives. The synthesis of stable nitroxides, particularly those with steric shielding, is a significant area of research due to their application as spin labels for studying biological systems. smolecule.com

A common method for this transformation is the oxidation of the secondary amine functionality. For instance, the oxidation of aminoalcohols containing a spiro(2-hydroxymethyl)cyclopentane moiety at the α-carbon can be effectively achieved using meta-chloroperbenzoic acid (m-CPBA) at low temperatures to afford the corresponding nitroxide. nih.gov This method is often preferred over systems like hydrogen peroxide/tungstate, which can be less effective for these specific substrates. nih.gov In some cases, oxidation of the amine with peracids proceeds through an oxoammonium cation intermediate, which can subsequently oxidize other functional groups within the molecule, such as an adjacent hydroxymethyl group, to a carbonyl. beilstein-journals.orgbeilstein-journals.org

Research has demonstrated the synthesis of various 1-azaspiro[4.4]nonan-1-oxyls from 5,5-dialkyl-1-pyrroline N-oxides through a sequence involving the addition of a pent-4-enyl group, intramolecular cycloaddition, and ring-opening, followed by oxidation of the resulting secondary amine with m-CPBA. nih.govbeilstein-journals.org These sterically hindered spirocyclic nitroxides exhibit high resistance to reduction, a desirable property for spin labels. smolecule.com

Table 1: Examples of Oxidative Transformations

Starting Material Oxidizing Agent(s) Product(s) Research Finding
(2,2-Dialkyl-1-azaspiro[4.4]nonan-6-yl)methanol m-CPBA 2,2-Dialkyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonan-1-oxyl Oxidation of the secondary amine yields a stable nitroxide. nih.gov
Aminoalcohol 9a (a this compound derivative) m-CPBA Ketonitroxide 15 Oxidation proceeds via an oxoammonium cation which then oxidizes the proximal alcohol group to a ketone. beilstein-journals.orgbeilstein-journals.org
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid derivative Hydrogen peroxide or Potassium permanganate Corresponding oxides General oxidation of the azaspiro[4.4]nonane core. evitachem.com

Reductive Modifications (e.g., Carbonyl to Alcohol)

Reductive transformations are commonly employed to modify carbonyl groups within the this compound framework or to convert oxidized nitrogen species back to amines. The reduction of ketones or aldehydes on the spirocyclic system to the corresponding alcohols is typically achieved using standard reducing agents.

For example, carbonyl groups present in dione (B5365651) derivatives of the scaffold, such as 2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, can be reduced to the corresponding alcohols or amines depending on the reagents and conditions used. smolecule.com Common reagents for converting a carbonyl to an alcohol include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com

In synthetic sequences, reductive steps are crucial. For example, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls often involves the reductive opening of an isoxazolidine (B1194047) ring using zinc in an acetic acid/ethanol mixture to yield an aminoalcohol precursor. nih.gov Furthermore, nitroxide derivatives can be reduced back to the corresponding amine. The reduction of a nitroxide to an ammonium (B1175870) salt has been accomplished using zinc in the presence of trifluoroacetic acid. mdpi.com

Table 2: Examples of Reductive Modifications

Starting Material Reducing Agent(s) Product(s) Research Finding
1-Azaspiro[4.4]nonan-2-one Sodium borohydride or Lithium aluminum hydride 1-Azaspiro[4.4]nonan-2-ol Standard reduction of a lactam carbonyl to an alcohol. smolecule.com
Isoxazolidine-fused spirocycle Zn, AcOH/EtOH Spirocyclic aminoalcohol Reductive opening of the isoxazolidine ring is a key step in forming the this compound core. nih.gov
Nitroxide 13 Zn, CF3COOH Ammonium salt 14 Reduction of the nitroxide moiety to the corresponding ammonium salt. mdpi.com
Carbonyl-containing azaspiro[4.4]nonane derivatives Lithium aluminum hydride Corresponding alcohols General reduction of carbonyls in the spirocyclic system. smolecule.com

Nucleophilic Substitution Reactions

The nucleophilicity of the nitrogen atom in the this compound ring allows it to react with a range of electrophiles. Additionally, hydroxyl groups attached to the carbon framework can be activated for nucleophilic substitution, providing a versatile handle for further functionalization.

Alkylation and acylation at the nitrogen atom are common modifications. evitachem.com For instance, the nitrogen can react with alkyl halides or acyl chlorides to introduce new substituents. smolecule.com A key strategy for modifying the carbon skeleton involves the activation of hydroxyl groups. The reaction of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) or the Appel reaction system (PPh3-CBr4) converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution. mdpi.comresearchgate.net This pathway is crucial for introducing moieties required for applications like site-directed spin labeling. mdpi.com

The outcome of these reactions can be highly dependent on the substituent at the nitrogen atom (position 1). For example, when the nitrogen is part of a nitroxide (X = O•), reaction with MsCl leads to an intramolecular cyclization via nucleophilic substitution. mdpi.com

Table 3: Examples of Nucleophilic Substitution Reactions

Substrate Reagent(s) Product Type Research Finding
6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl (1a) MsCl/NEt3 or PPh3-CBr4 Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole (2) Activation of the hydroxyl group leads to intramolecular nucleophilic attack involving the nitroxide group. mdpi.comresearchgate.net
(2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol (1b) MsCl/NMe3 or PPh3-CBr4 Perhydro-cyclopenta mdpi.comazeto[1,2-a]pyrrol (3) Intramolecular substitution leads to a strained, fused ring system. mdpi.com
1,4-Dioxa-7-azaspiro[4.4]nonane Alkyl halides (e.g., CH3I) N-Alkylated derivatives The nitrogen atom acts as a nucleophile.
1,4-Dioxa-7-azaspiro[4.4]nonane Acyl chlorides Amides Acylation of the secondary amine.

Ring Manipulation and Skeletal Rearrangements

Beyond functional group interconversions, the this compound skeleton can undergo reactions that lead to ring-opening or rearrangements, yielding more complex or fundamentally different cyclic systems.

Ring-Opening Reactions

Ring-opening reactions are pivotal in both the synthesis and transformation of the this compound core. A key synthetic strategy involves the intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone to form an isoxazolidine-fused spirocycle, which is then opened reductively to generate the desired this compound aminoalcohol. nih.govbeilstein-journals.org

The stability of the azaspiro[4.4]nonane rings can be compromised under certain conditions. For example, derivatives like 1,4-dioxa-7-azaspiro[4.4]nonane can undergo ring cleavage in strong acidic or basic media. More complex transformations involving ring-opening have been observed in derivatives. The reaction of (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol with MsCl/NEt3 does not lead to a simple substitution but results in a mixture of ring-expanded octahydrocyclopenta[c]azepines. mdpi.comresearchgate.net This transformation likely proceeds through intramolecular alkylation to form an ammonium salt, followed by elimination reactions that mediate the ring expansion. mdpi.com

Hofmann Elimination Reactions in Azaspiro[4.4]nonane Derivatives

Hofmann elimination is a classic organic reaction used to form alkenes from amines. In the context of this compound derivatives, this reaction provides a pathway to larger, unsaturated ring systems. The process involves the exhaustive methylation of the nitrogen atom with an agent like methyl iodide to form a quaternary ammonium iodide salt. researchgate.net This salt is then treated with a base, typically silver(I) oxide, to generate a quaternary ammonium hydroxide, which upon heating, undergoes elimination to form an alkene. researchgate.net

This methodology has been applied to transform this compound derivatives into azepine derivatives. For example, a perhydro-cyclopenta mdpi.comazeto[1,2-a]pyrrol derivative, formed from a this compound precursor, was alkylated with methyl iodide. mdpi.comresearchgate.net The subsequent Hofmann elimination afforded a 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine with a 56% yield. mdpi.comresearchgate.net It has been noted that Hofmann-type eliminations can compete with Cope-type eliminations in certain alkoxyamine derivatives, leading to a mixture of isomeric products. mdpi.comresearchgate.net

Reactivity Profiles of Substituted this compound Derivatives (e.g., 1-Azaspiro[4.4]nonan-2-one)

The reactivity of the this compound framework is significantly influenced by the nature and position of its substituents. The presence of functional groups on either the pyrrolidine or cyclopentane rings dictates the molecule's chemical behavior and susceptibility to various transformations. Research has particularly illuminated the reactivity of derivatives such as lactams (e.g., 1-azaspiro[4.4]nonan-2-one), nitroxides, and those bearing hydroxymethyl groups.

The unique spirocyclic structure of 1-azaspiro[4.4]nonan-2-one, featuring a lactam moiety, provides distinct chemical reactivity compared to non-cyclic amides or other spiro-analogs. smolecule.com This compound and its derivatives can serve as precursors for N-heterocyclic carbenes (NHCs), which are stable and versatile organocatalysts. smolecule.com Furthermore, the nitroxide derivatives of 1-azaspiro[4.4]nonan-2-one have demonstrated high resistance to reduction, a stability attributed to the steric hindrance provided by adjacent hydroxymethyl groups. smolecule.com

A key synthetic route that also sheds light on reactivity involves a domino radical bicyclization process to construct the this compound skeleton. nih.govacs.org This method utilizes O-benzyl oxime ethers containing either a brominated/iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. nih.govacs.org The reaction, initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by Bu₃SnH, proceeds through the formation and subsequent capture of alkoxyaminyl radicals. nih.govacs.org The success and yield of this transformation are highly dependent on the substituents. For instance, O-benzyl oxime ethers with an alkenyl moiety attached to electron-withdrawing groups or aryl substituents give the best results, achieving yields of 11-67%. nih.govacs.org However, if the oxime radical precursor is attached to a methyl-substituted olefin, the desired capture of the alkoxyaminyl radical is precluded, leading primarily to a monocyclized product. nih.gov Similarly, the reaction fails to proceed if the aryl group is substituted with a nitro group (NO₂) at the para-position. acs.org

Table 1: Domino Radical Bicyclization for Synthesis of this compound Derivatives acs.org
Precursor SubstituentRadical InitiatorReaction TemperatureYield (%)Product Configuration
O-benzyl oxime ether with brominated aromatic ringAIBNReflux11-67Mixture of diastereomers (trans preference)
O-benzyl oxime ether with terminal alkynyl groupEt₃BRoom Temperature11-67Mixture of diastereomers (trans preference)
trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonaneAIBN-67cis 31%, trans 36%
Aryl group with 4-NO₂ substituent--0No reaction

The reactivity of the this compound system is also evident in the synthesis of its nitroxide derivatives via intramolecular 1,3-dipolar cycloaddition. nih.govbeilstein-journals.org This process begins with the introduction of a pent-4-enyl group to 5,5-dialkyl-1-pyrroline N-oxides. nih.govresearchgate.net The resulting intermediate undergoes an intramolecular cycloaddition, which is a reversible reaction. nih.govbeilstein-journals.org Subsequent reductive opening of the newly formed isoxazolidine ring using Zn in an AcOH/EtOH/EDTA/Na₂ mixture yields the corresponding aminoalcohols in high yields (85–95%). nih.govbeilstein-journals.org

Further transformations can be carried out on these substituted 1-azaspiro[4.4]nonanes. For example, oxidation of the (2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol derivative with m-Chloroperoxybenzoic acid (m-CPBA) does not yield the expected nitroxide but instead affects the hydroxymethyl group. nih.gov The reaction, conducted in dry chloroform (B151607) at -10 °C, results in the formation of a carbonyl group, yielding the corresponding ketone derivative, (2,2-dimethyl-1-oxyl-1-azaspiro[4.4]nonan-6-one), as indicated by a strong IR absorption band at 1725 cm⁻¹. nih.gov

Table 2: Key Transformations in the Synthesis of Substituted 1-Azaspiro[4.4]nonanes nih.gov
Reaction StepReagents and ConditionsProduct TypeYield (%)
Reductive Isoxazolidine Ring OpeningZn, AcOH/EtOH/EDTA/Na₂Aminoalcohols85-95
Oxidation of Hydroxymethyl Groupm-CPBA, dry chloroform, -10 °CKetone (Nitroxide)73

The reactivity of hydroxyl groups on the this compound skeleton has been studied, particularly in reactions aiming for nucleophilic substitution. mdpi.com The activation of a 6-(hydroxymethyl) group in various 2,2-dimethyl-1-azaspiro[4.4]nonane derivatives using methanesulfonyl chloride (MsCl) or a triphenylphosphine-carbon tetrabromide system (PPh₃-CBr₄) leads to unexpected intramolecular cyclization products rather than the simple substitution products. mdpi.com The structure of the final product is highly dependent on the substituent at the N1 position of the pyrrolidine ring. mdpi.com

When X = O• (Nitroxide): The reaction of (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with MsCl/NEt₃ affords a bicyclic product, hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. mdpi.com

When X = H: The reaction with MsCl/NMe₃ results in the formation of a tricyclic system, perhydro-cyclopenta nih.govmdpi.comazeto[1,2-a]pyrrol, which can be isolated as a hydrobromide salt. mdpi.com

When X = OBn (Benzyloxy): Treatment with either MsCl/NEt₃ or PPh₃-CBr₄ yields a mixture of rearranged products, specifically octahydrocyclopenta[c]azepine derivatives. mdpi.com

These outcomes highlight the profound influence of the N1-substituent on the reaction pathway, directing the intramolecular cyclization to form different ring systems instead of the anticipated bromomethyl- or mesyloxymethyl-substituted compounds. mdpi.com

Structural Elucidation and Conformational Analysis of 1 Azaspiro 4.4 Nonane

Advanced Spectroscopic Methodologies for Structural Characterization

A combination of sophisticated spectroscopic techniques is employed to definitively establish the structure of 1-azaspiro[4.4]nonane and its derivatives. These methods provide detailed information about atomic connectivity, stereochemistry, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of this compound derivatives, the chemical shifts and coupling constants of the protons are highly informative. For instance, diastereotopic methylene (B1212753) protons, such as those in a benzyloxy group attached to the nitrogen, can appear as distinct signals, providing clues about the molecule's stereochemistry. acs.org The relative configuration of diastereomers can often be determined by comparing the chemical shifts of specific protons; for example, in some derivatives, the signal for the methine proton on the pyrrolidine (B122466) ring appears at a lower field in the trans diastereomer compared to the cis diastereomer. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound Derivative¹H NMR (ppm)¹³C NMR (ppm)Reference
(1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol1.21 (s, 3H), 1.31 (s, 3H), 1.40–1.57 (m, 3H), 1.60–1.80 (m, 5H), 1.80–1.90 (m, 2H), 2.30–2.38 (m, 1H), 3.78–3.82 (m, 2H), 4.76 (d, J = 10 Hz, 1H), 4.94 (d, J = 10 Hz, 1H), 5.56 (br. s, 1H)Not explicitly provided in the source. mdpi.com
cis-19b (a complex derivative)1.58–1.65 (m, 1H), 1.70–1.84 (m, 3H), 2.00–2.16 (m, 1H), 2.70 (dd, 1H), 2.65–2.77 (m, 1H), 2.86 (ddd, 1H), 3.02 (ddd, 1H), 3.20 (dd, 1H), 3.31–3.41 (m, 1H), 4.04 (d, 1H), 4.43 (d, 1H), 6.94–6.98 (m, 2H), 7.20–7.30 (m, 11H), 7.51–7.54 (m, 1H)24.2, 29.8, 29.9, 33.5, 40.3, 64.8, 76.7, 77.0, 123.6, 124.2, 125.8, 126.2, 127.5, 127.9, 128.1, 128.4, 128.9, 136.9, 139.3, 144.0, 145.7 acs.org

While NMR provides powerful insights into molecular structure in solution, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound derivatives that can be crystallized, single-crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and torsional angles. vulcanchem.com

This technique is particularly crucial for the unambiguous assignment of relative and absolute stereochemistry at the spiro center and any other stereogenic centers within the molecule. ukzn.ac.zaukzn.ac.za For example, the crystal structure of a derivative can confirm a cis or trans relationship between substituents on the two rings. acs.org The solid-state conformation revealed by X-ray crystallography also provides a valuable starting point for computational studies of the molecule's conformational landscape. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structures, with deposition numbers assigned to specific compounds. thieme-connect.de

Conformational Preferences and Dynamics of Azaspiro[4.4]nonane Ring Systems

The five-membered pyrrolidine ring in the this compound system is not planar and adopts a puckered conformation to relieve ring strain. The two most common puckered conformations for a five-membered ring are the "envelope" (or "exo" and "endo") and "twist" (or "half-chair") forms. researchgate.net In the context of this compound, the specific pucker of the pyrrolidine ring can be influenced by the substituents on the ring and the nature of the spiro-fusion to the cyclopentane (B165970) ring.

Stereoelectronic effects, which involve the interaction of electron orbitals, can play a significant role in determining the conformational preferences and rigidity of the this compound ring system. wikipedia.org These effects arise from the spatial arrangement of bonding and non-bonding electron pairs and can lead to the stabilization of specific conformations.

One important stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. wikipedia.org In the context of this compound, interactions between the nitrogen lone pair and adjacent σ* anti-bonding orbitals can influence the geometry around the nitrogen atom and the pucker of the pyrrolidine ring.

The gauche effect is another stereoelectronic phenomenon that can impact the conformation of the cyclopentane ring. wikipedia.org This effect describes the tendency of certain substituents to adopt a gauche conformation despite potential steric repulsion. The conformational rigidity of the this compound scaffold is a result of the interplay between these stereoelectronic effects and classic steric interactions. enamine.net Understanding these influences is critical for the rational design of this compound derivatives with specific three-dimensional shapes for applications in areas like drug discovery. tandfonline.com

Theoretical and Computational Investigations of 1 Azaspiro 4.4 Nonane

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reaction pathways involving 1-azaspiro[4.4]nonane and its derivatives. By calculating the electronic structure of molecules, DFT methods allow for the detailed exploration of potential energy surfaces, providing critical information about the feasibility and nature of chemical reactions.

Elucidation of Reaction Energetics and Transition State Structures

DFT calculations have been instrumental in mapping the energetic landscapes of reactions leading to and involving the this compound framework. For instance, in the context of nitroso-ene cyclizations to form this spirocyclic system, DFT methods at the MPWB1K/6-311G(d,p) level of theory have been used to characterize the reaction mechanism. researchgate.net These studies reveal that many such reactions proceed through a two-stage, one-step mechanism where the C-C bond formation precedes the hydrogen transfer. researchgate.net The activation energy of these reactions is strongly correlated with the polar character of the transition state, as measured by the global electron density transfer. researchgate.net

In the study of the Brandi reaction, which involves the thermal transformation of spiro[cyclopropane-1,5′-isoxazolidines], DFT calculations have shown that the initial homolytic cleavage of the N−O bond is the rate-determining step, with a calculated activation energy of approximately 40 kcal mol−1. wiley.com This theoretical finding aligns well with experimental observations. wiley.com Furthermore, DFT has been used to investigate the domino radical bicyclization of O-benzyl oxime ethers to synthesize this compound derivatives. nih.govacs.orgnih.gov These calculations, using functionals like M06-2X, B3LYP, mPW1PW91, and TPSSh with the 6-311+G(d, p) basis set, have provided kinetic data that corroborates experimental findings from competition experiments. conicet.gov.arnih.govrsc.org

The table below summarizes key energetic data from DFT studies on reactions related to this compound.

Reaction TypeComputational MethodKey Energetic FindingReference
Nitroso-ene cyclizationMPWB1K/6-311G(d,p)Activation energy correlates with polar character of the transition state. researchgate.net
Brandi ReactionRDFT/UDFTActivation energy for N-O bond cleavage is ~40 kcal mol⁻¹. wiley.com
Domino Radical BicyclizationM06-2X, B3LYP, mPW1PW91, TPSSh / 6-311+G(d, p)Calculated rate constants are in agreement with experimental values. conicet.gov.arnih.govrsc.org
Hydrogen AbstractionB3LYP/6-311++G(d,p), M06-2X/6-311++G(d,p)Good correlation between activation energy and barrier height. researchgate.net

Characterization of Reactive Intermediates (e.g., Diradical, Zwitterionic, Alkoxyaminyl Radical)

A significant contribution of DFT studies has been the characterization of transient reactive intermediates that are often difficult to observe experimentally. In the Brandi reaction, for example, calculations have identified two distinct biradical intermediates resulting from the sequential homolytic cleavage of the N−O bond and a C−C bond of the spiro-fused cyclopropane (B1198618) ring. wiley.com

The formation and subsequent reactions of alkoxyaminyl radicals are central to the synthesis of this compound derivatives via domino radical bicyclization. nih.govacs.orgnih.govresearchgate.net DFT calculations have been employed to study the 5-exo-trig cyclization of these radicals, revealing it to be a reversible process. conicet.gov.arnih.govrsc.orgresearchgate.net The stability and reactivity of the N-alkoxyaminyl radical have been computationally assessed, providing a rationale for its behavior in these cascade reactions. conicet.gov.arnih.govrsc.orgresearchgate.net Similarly, in nitroso-ene reactions, DFT calculations have suggested the involvement of stepwise mechanisms that can proceed through either diradical or zwitterionic intermediates. researchgate.net

Quantum Chemical Analysis of Electronic Structure and Reactivity

Beyond reaction mechanisms, quantum chemical methods provide a deeper understanding of the intrinsic electronic properties of this compound and related species, which ultimately dictate their reactivity.

Radical Stabilization Energy (RSE) Calculations

Radical Stabilization Energy (RSE) is a key descriptor for evaluating the thermodynamic stability of radical species. mdpi.com For reactions involving the this compound skeleton, particularly those proceeding through radical intermediates, RSE calculations are crucial. Computational studies on the N-alkoxyaminyl radical, an important intermediate in the synthesis of this compound derivatives, have shown it to be a very stable species. conicet.gov.arnih.govrsc.orgresearchgate.net This high stability, quantified by RSE calculations, influences its reactivity, particularly in addition reactions to alkenes. conicet.gov.arnih.govresearchgate.net The RSE is typically calculated as the difference in bond dissociation energy (BDE) between the radical of interest and a reference, often the methyl radical. mdpi.com

The table below presents a conceptual summary of how RSE influences reactivity.

Radical IntermediateRSE FindingImplication for ReactivityReference
N-alkoxyaminyl radicalCalculated to be a very stable species.High stability governs its reactivity in addition reactions and allows for cascade processes. conicet.gov.arnih.govrsc.orgresearchgate.net
Carbon-centered radicalsStability influences the reversibility of cyclization steps.More stable carbon-centered radicals can lead to reversible cyclization. conicet.gov.arresearchgate.net

Electrophilic and Nucleophilic Character Delineation in Reaction Pathways

Quantum chemical analyses can also delineate the electrophilic and nucleophilic nature of reactants and intermediates, which is fundamental to understanding reaction selectivity. In the context of ene reactions for synthesizing related structures, DFT reactivity analysis has been used to characterize the electrophilic/nucleophilic behavior of the reagents involved. researchgate.net This allows for a classification of ene reactions and helps predict their activation energies. researchgate.net

For the N-alkoxyaminyl radical involved in this compound synthesis, its reactivity in addition reactions is governed by its nucleophilic character. conicet.gov.arnih.govrsc.orgresearchgate.netresearchgate.net This nucleophilicity, along with the stability of the resulting carbon-centered radical, determines the efficiency and outcome of the cyclization process. conicet.gov.arnih.govresearchgate.net Computational studies have also explored the oxidation of alkoxyamines and the subsequent SN2 reactions of the oxidized species, where the interplay of electrophilic and nucleophilic character is critical. acs.orgnih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Insights

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer valuable insights into the conformational landscape and dynamic behavior of molecules like this compound.

Conformational analyses of N-substituted 2-azaspiro[4.4]nonane-1,3-diones have been performed using molecular mechanics. iucr.org These studies have revealed that even with different substitution patterns on the N-benzyloxy group, the conformations of the molecules in the crystalline state are very similar. iucr.org The calculations also show that among the low-energy conformations, the one present in the solid state is dominant. iucr.org Such studies are crucial for understanding structure-activity relationships, although in this particular case, the conformational analysis alone could not explain the differences in anticonvulsant activity. iucr.org

Molecular dynamics simulations can further provide a picture of how these molecules behave in solution, exploring a wider range of conformations and their interconversions over time. rsc.org For instance, MD simulations can be used to study the interaction of spirocyclic compounds with solvents, predicting properties like solubility and aggregation. Furthermore, computational studies focusing on the conformational analysis of transition states in aza-spiro ring formations have highlighted that a limited number of transition-state conformations are often sufficient to determine the reaction's selectivity. researchgate.net

Applications of the 1 Azaspiro 4.4 Nonane Scaffold in Advanced Chemical Synthesis and Design

Role as a Key Building Block in Complex Organic Synthesis

The structural characteristics of 1-azaspiro[4.4]nonane make it an important starting point for the synthesis of more elaborate molecules. Its rigid framework allows for precise control over the spatial arrangement of functional groups, a critical aspect in the construction of stereochemically complex targets.

Precursors for N-Heterocyclic Carbene (NHC) Organocatalysts

N-Heterocyclic Carbenes (NHCs) are a class of stable carbene compounds that have become powerful organocatalysts for a wide range of chemical transformations. While chiral NHCs derived from various backbones, such as camphor, have been successfully developed and applied in asymmetric catalysis, the use of the this compound scaffold as a direct precursor for generating novel NHC catalysts is not yet extensively documented in scientific literature. The development of chiral NHCs often relies on scaffolds that can effectively transmit stereochemical information to the catalytic site, a role for which the rigid, chiral environment of a this compound derivative could theoretically be well-suited.

Synthetic Intermediates for Structurally Intricate Molecules

The this compound skeleton is a foundational intermediate in multi-step synthetic sequences. Various synthetic methodologies have been developed to construct this core structure, which can then be further functionalized. One notable strategy is the use of a domino radical bicyclization of specific O-benzyl oxime ethers. acs.orgnih.gov This process allows for the simultaneous formation of two rings and the creation of the spirocyclic quaternary center in a single step, providing an efficient route to this compound derivatives. nih.gov These reactions can be initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and yield the spirocyclic products in moderate to good yields. acs.orgnih.gov The resulting azaspirocycles serve as versatile intermediates, ready for subsequent chemical modifications to build more complex and structurally intricate molecules. acs.org

Table 1: Selected Synthetic Methods for this compound Derivatives
Synthetic MethodKey FeaturesReference
Domino Radical BicyclizationForms two rings and the spiro center in one step from O-benzyl oxime ethers. acs.orgnih.gov
Nitroso-ene CyclizationA rapid method to construct the this compound motif. researchgate.netresearchgate.net
Curtius RearrangementUsed to install an α-nitrogen substituent at the quaternary carbon center with high stereochemical fidelity. researchgate.net
Intramolecular 1,3-Dipolar CycloadditionA method used to synthesize 1-azaspiro[4.4]nonan-1-oxyls. beilstein-journals.org

Scaffold for Natural Product Total Synthesis

The prevalence of the spirocyclic motif in nature has made scaffolds like this compound attractive targets for total synthesis campaigns. Its presence as the core of several biologically active natural products has driven the development of creative and efficient synthetic routes.

Construction of the Azaspiro[4.4]nonane Core in Cephalotaxine-Type Alkaloids

The this compound ring system is the defining structural core of Cephalotaxine (B1668394) and its ester derivatives, a class of alkaloids known as the Cephalotaxus alkaloids. acs.org Some of these derivatives, such as homoharringtonine, exhibit potent antileukemic activity and have been approved for medical use. acs.org Consequently, significant synthetic effort has been directed toward the construction of this specific azaspirocycle.

Multiple strategies have been successfully employed. For instance, a nitroso-ene cyclization reaction has been used to rapidly assemble the key this compound structure. researchgate.netresearchgate.net Another successful approach involves the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, which serves as a key chiral intermediate in the total synthesis of (-)-Cephalotaxine. researchgate.netcrossref.org This highlights the importance of the scaffold in establishing the correct stereochemistry required for the final natural product. The development of these synthetic routes has been crucial for providing access to Cephalotaxine and its medicinally important analogues. researchgate.net

Access to Other Spirocyclic Natural Product Architectures

While the synthesis of Cephalotaxine-type alkaloids is the most prominent application of the this compound scaffold, the synthetic methods developed are versatile and offer potential access to other spirocyclic natural product architectures. The ability to generate functionalized azaspirocycles opens avenues for their use as building blocks for a wider range of targets. For example, methods such as intramolecular 1,3-dipolar cycloaddition have been used to create 1-azaspiro[4.4]nonan-1-oxyls, which are stable nitroxide radicals. beilstein-journals.org These functionalized spirocycles could serve as intermediates for other complex natural products or as spin probes for biophysical studies. The diverse strategies for forming the core ring system provide a toolbox for organic chemists to target other natural products that share the common spirocyclic feature.

Design of Chemical Scaffolds for Interactions with Biological Systems

The rigid, three-dimensional nature of the this compound scaffold makes it a "privileged" structure in medicinal chemistry. nih.gov By orienting substituents in well-defined spatial vectors, spirocycles can enhance binding affinity and selectivity for biological targets like enzymes and receptors, a desirable trait in drug design. nih.gov

Derivatives of this compound have been shown to possess significant biological activity. Specific examples include compounds that act as agonists of nicotinic acetylcholine (B1216132) receptors (mAChR) and others that show activity as inhibitors of the hepatitis C virus. acs.org Furthermore, a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties. researchgate.net These findings underscore the utility of the this compound core as a template for the rational design of new therapeutic agents. By modifying the substituents on the spirocyclic core, chemists can systematically explore the structure-activity relationship and optimize molecules for specific interactions with biological systems. mdpi.com

Table 2: Reported Biological Activities of this compound Derivatives
Derivative ClassBiological ActivityReference
General this compound derivativesHepatitis C virus inhibition acs.org
General this compound derivativesAgonists of nicotinic acetylcholine receptors (mAChR) acs.org
Cephalotaxine esters (e.g., Homoharringtonine)Antileukemic acs.org
N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-dionesAnticonvulsant researchgate.net

Exploration in Medicinal Chemistry as a Versatile Pharmacophoric Unit

The this compound scaffold is a privileged structural motif in medicinal chemistry, primarily due to its rigid, three-dimensional conformation. This inherent stereochemistry allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The spirocyclic system is a key component in a variety of biologically active compounds, ranging from natural products with potent anticancer activity to synthetic molecules targeting viral proteins and central nervous system receptors.

One of the most prominent examples of the this compound core in a therapeutic context is found in the Cephalotaxus alkaloids. nih.govacs.org Cephalotaxine, the parent compound of this family, features the this compound ring system as its core structure. nih.gov An ester derivative of cephalotaxine, homoharringtonine, has been approved for the treatment of chronic myeloid leukemia, demonstrating the significant therapeutic potential of this scaffold. nih.gov These alkaloids exhibit potent antiproliferative activities against various cancer cell lines. nih.gov

Beyond its presence in natural products, the this compound framework has been actively explored in the design of novel therapeutic agents for a range of diseases. nih.gov Derivatives have been identified that show marked biological activity, including the inhibition of the hepatitis C virus. nih.gov Furthermore, compounds incorporating this scaffold have been investigated as agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.gov The rigid nature of the spirocycle is thought to be advantageous in designing selective ligands for these receptors.

In the realm of neurodegenerative diseases, such as Alzheimer's, related azaspiro compounds have been synthesized and evaluated as muscarinic M1 receptor agonists. nih.gov Certain 1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally related to this compound, have shown preferential affinity for M1 over M2 receptors, a desirable characteristic for potential cognitive enhancers. nih.gov The development of selective M1 agonists is a key strategy for the symptomatic treatment of dementia. nih.gov

The versatility of the azaspirocyclic scaffold is further highlighted by the antiviral activity of some of its derivatives. A series of 1-thia-4-azaspiro[4.5]decan-3-one compounds, a closely related scaffold, were found to inhibit the replication of the human coronavirus 229E. nih.gov One of the most potent analogues in this series exhibited an EC50 value of 5.5 µM. nih.gov These findings underscore the potential of the azaspirocyclic core in the development of novel antiviral agents.

The following table summarizes the diverse applications of the this compound scaffold and its close analogues in medicinal chemistry:

Table 1: Bioactive Compounds Featuring the this compound Scaffold and its Analogues

Compound/Derivative ClassBiological Target/ActivityTherapeutic AreaKey Findings
HomoharringtonineProtein synthesisCancerApproved for the treatment of chronic myeloid leukemia. nih.gov
This compound derivativesHepatitis C VirusInfectious DiseaseExhibit marked inhibitory activity. nih.gov
This compound derivativesNicotinic Acetylcholine Receptors (nAChRs)NeurologyAct as agonists, with potential for treating neurological disorders. nih.gov
1-Oxa-8-azaspiro[4.5]decane derivativesMuscarinic M1 ReceptorsNeurology (Alzheimer's)Display preferential affinity for M1 over M2 receptors, with potent antiamnesic activity. nih.gov
1-Thia-4-azaspiro[4.5]decan-3-one derivativesHuman Coronavirus 229EInfectious DiseaseInhibit viral replication, with the most potent analog having an EC50 of 5.5 µM. nih.gov

Utilization in Chemical Biology Probes (e.g., Spin Labeling Techniques)

The this compound scaffold has also found significant utility in the development of chemical biology probes, particularly as stable nitroxide spin labels for use in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov These probes are instrumental in elucidating the structure, dynamics, and conformational changes of biomacromolecules. nih.gov

The synthesis of 1-azaspiro[4.4]nonan-1-oxyls, which are stable nitroxide radicals, has been reported. nih.gov These sterically shielded nitroxides are of particular interest due to their high resistance to bioreduction, a crucial property for in-cell or in-vivo studies. nih.gov The introduction of a spirocyclic moiety adjacent to the nitroxide group can influence the radical's properties, such as its reduction rate and spin relaxation times, which are important parameters for advanced EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR), also known as DEER. nih.govrsc.org

PELDOR spectroscopy is a powerful technique for measuring nanometer-scale distances between two spin labels attached to a biomolecule. rsc.orgnih.gov This information can be used to determine the global structure of proteins and nucleic acids, as well as to characterize their conformational ensembles in solution. rsc.orgnih.gov The rigid structure of the this compound scaffold can help to reduce the conformational flexibility of the spin label side chain, potentially leading to more precise distance measurements.

The properties of several 1-azaspiro[4.4]nonan-1-oxyl derivatives have been characterized, including their EPR spectral parameters and their rates of reduction by ascorbate. researchgate.net These data are essential for selecting the appropriate spin label for a given biological experiment and for interpreting the resulting EPR data.

The following table presents key parameters for a selection of 1-azaspiro[4.4]nonan-1-oxyl spin labels:

Table 2: Properties of 1-Azaspiro[4.4]nonan-1-oxyl Spin Labels

Nitroxide CompoundaN, mTΔBp-p, mTg-factork2, M-1s-1Kp
1 1.4810.292.00553(±2)(3.6±0.2)x10-3600
12a 1.5950.212.00549(±2)(7.3±0.2)x10-2>1000
12b 1.5860.342.00553(±2)(4.6±0.5)x10-2130
12c 1.5700.242.00552(±2)(2.2±0.4)x10-2>1000

aN: hyperfine coupling constant; ΔBp-p: peak-to-peak linewidth; k2: second-order rate constant of reduction with ascorbate; Kp: partition coefficient octanol-water. researchgate.net

The development of novel spin labels based on the this compound scaffold continues to be an active area of research, with the goal of creating probes with enhanced stability and spectroscopic properties for increasingly complex biological investigations.

Future Research Directions for 1 Azaspiro 4.4 Nonane Chemistry

Development of Innovative and Sustainable Synthetic Routes

The construction of the spirocyclic core of 1-azaspiro[4.4]nonane remains a significant synthetic challenge. Traditional synthetic strategies often involve multi-step sequences that can be inefficient. Future research will prioritize the development of innovative and sustainable methods that offer improved efficiency, atom economy, and environmental compatibility.

Key areas of focus include:

Domino and Tandem Reactions: These reactions allow for the construction of complex molecular architectures in a single step from simpler starting materials, significantly improving efficiency. A notable advancement is the use of a domino radical bicyclization of functionalized oxime ethers to construct the this compound skeleton. nih.govacs.orgnih.gov This method, which involves the formation and capture of alkoxyaminyl radicals, has been shown to produce the desired spirocycles in moderate yields (11-67%). nih.govacs.orgacs.org Further research could optimize this process by exploring different radical initiators and precursors to improve yields and selectivity. The use of triethylborane (B153662) as an initiator, for instance, allows the reaction to proceed under milder conditions. nih.govacs.org

Catalytic Methods: The development of novel catalytic systems is crucial for sustainable synthesis. Palladium-catalyzed domino reactions represent one elegant approach to the this compound system. thieme-connect.com Future work will likely explore the use of more abundant and less toxic earth-abundant metal catalysts (e.g., copper, iron) to perform similar transformations. researchgate.net Transition-metal-free approaches, such as base-catalyzed chemodiverse cycloaddition reactions, are also gaining traction for their alignment with green chemistry principles. rsc.org

Photocatalysis: Visible-light-induced transformations are at the forefront of green chemistry, offering mild and sustainable reaction conditions. acs.org The application of photoredox catalysis could open new pathways for the synthesis and functionalization of the this compound core, potentially enabling reactions that are inaccessible through traditional thermal methods.

Table 1: Comparison of Innovative Synthetic Strategies for Azaspirocyclic Scaffolds

Strategy Key Features Example Reaction Sustainability Aspect
Domino Radical Bicyclization Single-step formation of two rings; use of radical intermediates. nih.govacs.org Bicyclization of oxime ethers using Bu₃SnH and AIBN or Et₃B. nih.gov High atom economy; potential for mild conditions with specific initiators. acs.org
Palladium-Catalyzed Domino Reaction Efficient construction of the spirocycle catalyzed by a transition metal. thieme-connect.com Domino reaction of a dienyl ketone oxime. thieme-connect.com High efficiency and selectivity, though reliance on a precious metal.
Nitroso-Ene Cyclization Rapid construction of the this compound motif. researchgate.netresearchgate.net Intramolecular cyclization to form the key spirocyclic intermediate. researchgate.net Potentially high step economy for accessing core structures.
Transition-Metal-Free Cycloaddition Avoids the use of toxic and expensive transition metals. rsc.org Base-catalyzed [3+2] cycloaddition of allylamines with azadienes. rsc.org Aligns with green chemistry principles; reduces metal waste.
Heterogeneous Catalysis Use of recyclable solid catalysts for cleaner processes. researchgate.net Reductive amination over heterogeneous copper catalysts. researchgate.net Catalyst recyclability; reduced waste generation.

Advanced Strategies for Functionalization and Construction of Derivative Libraries

To explore the full therapeutic potential of the this compound scaffold, it is essential to develop methods for its extensive functionalization, enabling the creation of large and diverse libraries of derivatives for biological screening. A primary future direction is the use of C–H functionalization, which allows for the direct modification of the carbon-hydrogen bonds of the core structure without the need for pre-functionalized starting materials.

Promising advanced strategies include:

Direct C–H Functionalization: This strategy is one of the most effective for constructing C–C or C-X bonds. acs.org Protecting-group-free methods for the α-functionalization of cyclic secondary amines have been developed, which enhance operational simplicity and efficiency. nih.gov These reactions often proceed via the in-situ generation of an imine intermediate that is then captured by a nucleophile. nih.gov

Visible-Light Photocatalysis: This green methodology has been successfully applied to the sp3 C–H functionalization of alkyl amines. acs.orgnih.gov Such protocols often utilize inexpensive photocatalysts and proceed with high diastereoselectivity under mild, transition-metal-free conditions, making them ideal for sustainable library synthesis. acs.org

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable in medicinal chemistry. C–H functionalization techniques are particularly well-suited for this purpose, allowing for the diversification of complex molecules that already contain the this compound core.

Table 2: Modern Functionalization Approaches for Cyclic Amines

Approach Methodology Reagents/Conditions Advantages
α-C–H Arylation Protecting-group-free intermolecular hydride transfer. nih.gov Base (e.g., n-BuLi), hydride acceptor (e.g., benzophenone), organolithium nucleophile. nih.gov High operational simplicity; avoids protecting group manipulation.
sp³ C–H Functionalization Visible-light photoredox catalysis. acs.org Inexpensive photocatalyst (e.g., Eosin Y), visible light. acs.orgnih.gov Green and mild conditions; high diastereoselectivity; transition-metal-free. acs.org
Redox-Annulation Carboxylic acid promoted generation of a conjugated azomethine ylide followed by electrocyclization. rsc.org α,β-unsaturated aldehydes/ketones, carboxylic acid. rsc.org Access to complex ring-fused systems from simple cyclic amines.

Deeper Elucidation of Stereochemical Control in Complex Synthesis

The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. The this compound scaffold contains a spiro quaternary stereocenter, the control of which is a significant synthetic challenge. acs.org Future research must focus on developing highly stereoselective methods to access enantiomerically pure this compound derivatives.

Key research avenues will be:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective construction of spirocyclic systems is a primary goal. acs.org Recent breakthroughs include the use of a dual catalyst system, combining a photosensitizer with a chiral Brønsted acid, to achieve the first photochemical asymmetric spirocyclization via enantioselective radical addition. nih.gov This approach yields valuable spiroaminals in high yields and excellent enantioselectivities. nih.gov

Substrate and Reagent Control: Diastereoselectivity can often be controlled by the careful choice of substrates and reagents. In the domino radical bicyclization synthesis of this compound derivatives, a preference for the trans configuration of diastereomers is observed. nih.govacs.org Further studies are needed to understand the factors governing this selectivity to allow for predictable and tunable stereochemical outcomes.

Stereodivergent Synthesis: The ability to access all possible stereoisomers of a given scaffold is highly desirable for structure-activity relationship studies. Developing stereodivergent synthetic routes, where different stereoisomers can be selectively produced from a common precursor by changing reagents or conditions, will be a powerful tool. nih.gov This strategy allows for a comprehensive exploration of the stereochemical requirements for biological activity. nih.gov

Table 3: Strategies for Stereochemical Control in Spirocycle Synthesis

Strategy Method Example Outcome
Diastereoselective Synthesis Domino Radical Bicyclization Use of Et₃B as a radical initiator at room temperature. nih.govacs.org Predominance of trans diastereomer. nih.govacs.org
Enantioselective Catalysis Asymmetric Photocatalysis Dual catalyst system: photosensitizer (e.g., fac-Ir(ppy)₃) and a chiral phosphoric acid. nih.gov Construction of spiro quaternary stereocenters with high enantiomeric excess. nih.gov
Chiral Auxiliary Modified Strecker Reaction Use of Ellman's sulfinamide as a chiral auxiliary on spirocyclic ketones. nih.gov Separation of all stereoisomers, though with moderate initial diastereoselectivity. nih.gov

Synergistic Integration of Computational and Experimental Approaches for Rational Scaffold Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery of novel therapeutic agents. Instead of relying on serendipity, this synergistic approach allows for the rational design of this compound derivatives with optimized properties.

Future research will benefit from:

Rational Scaffold Design: Computational tools can be used to analyze the conformational landscape of the this compound scaffold and predict how modifications will impact its three-dimensional shape and interaction with biological targets. This in silico analysis helps in designing new derivatives with improved potency and selectivity. acs.org

Prediction of Physicochemical Properties: Computational models can accurately predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability (ADME properties), for virtual libraries of this compound derivatives. acs.org This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources.

Mechanistic Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the reaction mechanisms of the synthetic routes used to build and functionalize the spirocyclic core. By modeling transition states and reaction pathways, chemists can understand the origins of reactivity and stereoselectivity, leading to the rational optimization of reaction conditions and the design of more effective catalysts. nih.gov

Table 4: Workflow for Integrated Computational and Experimental Design

Phase Computational Task Experimental Action Goal
1. Design In silico design of virtual derivative libraries. Explore chemical space and generate novel structures.
2. Screening Virtual screening for docking scores and ADME properties. Prioritize a subset of high-potential compounds for synthesis. Focus synthetic efforts on the most promising candidates.
3. Synthesis Mechanistic studies (e.g., DFT) of proposed synthetic routes. Optimize reaction conditions (catalyst, solvent, temperature) based on computational insights. Improve yield, selectivity, and sustainability of the synthesis.
4. Validation Synthesize prioritized compounds and perform biological assays. Validate computational predictions and identify lead compounds.

Q & A

Q. What are the primary synthetic strategies for constructing the 1-azaspiro[4.4]nonane core structure?

The this compound scaffold is typically synthesized via:

  • Asymmetric cyclization : Acid-mediated ring expansion of chiral precursors, such as using HCl in dichloromethane to form the spiro center with up to 79% enantiomeric excess (ee) .
  • Intramolecular 1,3-dipolar cycloaddition : Microwave-assisted heating of alkenyl nitrones (e.g., compounds 7a-c ) at 145°C yields spirocyclic isoxazolines, followed by reductive ring-opening to generate pyrrolidine nitroxides .
  • Au-catalyzed [2+3] annulation : Enamides react with propargyl esters to form functionalized spiro scaffolds, enabling efficient synthesis of natural products like cephalotaxine .

Q. What analytical techniques confirm the structure and stereochemistry of this compound derivatives?

  • X-ray crystallography : Critical for determining absolute configurations, as demonstrated in resolving the S -configuration of a chiral center in asymmetric syntheses .
  • NMR spectroscopy : Key for tracking reaction progress (e.g., monitoring reversibility of 1,3-dipolar cycloaddition via proton shifts at 5.70, 4.92, and 4.87 ppm) .
  • Mass spectrometry (MS) : Used to identify degradation products (e.g., [M−1]⁺ ions in nitrone degradation pathways) and confirm molecular ions (e.g., 15 with [M⁺] = 196.1335) .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be addressed?

  • Chiral auxiliaries : Using (S)-1-(1-naphthyl)ethylamine improves ee from 20% to 74–79% in ring-expansion reactions .
  • Temperature control : Lowering reaction temperature to −20°C reduces undesired elimination but slows kinetics (e.g., 24-hour reaction time with no progress observed) .
  • Solvent optimization : Water-free conditions in dichloromethane minimize side reactions and stabilize intermediates .

Q. What reaction conditions influence reversibility or degradation in spirocycle formation?

  • Reversibility in cycloadditions : Heating spiro-isoxazolines (e.g., 8c ) regenerates nitrones, as shown by reappearance of vinyl proton signals in NMR .
  • Oxidative degradation : Alkenyl nitrones degrade into tar-like products under aerobic conditions, mitigated by adding radical inhibitors like TEMPO .
  • Acid concentration : Concentrated HCl promotes spiro-center formation over elimination, but excess acid may lead to byproducts (Table 1 in ).

Q. How are this compound derivatives applied in medicinal chemistry?

  • Anticancer agents : The scaffold is central to cephalotaxine, a precursor to homoharringtonine, which shows potent antileukemic activity .
  • Bioactive molecules : Derivatives like 2,7-diazaspiro[4.4]nonan-1-one exhibit antimicrobial properties and serve as ligands in coordination chemistry .
  • Drug design : Spirocyclic nitroxides with hydrogen-bonding substituents show enhanced stability against reduction, enabling applications in redox-active therapeutics .

Q. What scalability challenges exist for this compound synthesis?

  • Stereoselectivity at scale : Achieving high ee in asymmetric syntheses requires precise control of chiral auxiliaries and reaction conditions .
  • Purification : Spirocyclic compounds often require chromatographic separation due to stereoisomer mixtures (e.g., Table 2 in ).
  • Reaction optimization : Microwave-assisted methods improve yield but demand specialized equipment for large-scale production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.